molecular formula C8H6Cl2N4O2 B3289959 Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate CAS No. 862374-04-7

Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

Cat. No.: B3289959
CAS No.: 862374-04-7
M. Wt: 261.06 g/mol
InChI Key: CYFDDQDGJBCBOV-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C8H6Cl2N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate typically involves the chlorination of purine derivatives followed by esterification. One common method involves the reaction of 2,6-dichloropurine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 2-amino-6-chloropurine derivatives.

    Oxidation: Formation of purine N-oxides.

    Reduction: Formation of dihydropurine derivatives.

    Hydrolysis: Formation of 2-(2,6-dichloro-9H-purin-9-yl)acetic acid.

Scientific Research Applications

Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: A precursor in the synthesis of Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate.

    Methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate: A derivative with an amino group instead of a chlorine atom.

    2,6-Dichloro-9-methyl-9H-purine: A similar compound with a methyl group instead of the acetate group.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-(2,6-dichloropurin-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O2/c1-16-4(15)2-14-3-11-5-6(9)12-8(10)13-7(5)14/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFDDQDGJBCBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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